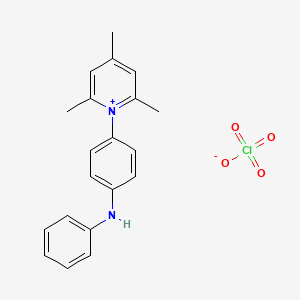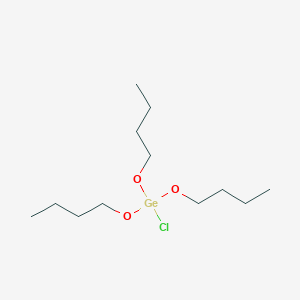
Tributoxy(chloro)germane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributoxy(chloro)germane is an organogermanium compound with the chemical formula C12H27ClGeO3 It is a derivative of germane, where three butoxy groups and one chlorine atom are bonded to a germanium atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributoxy(chloro)germane can be synthesized through the reaction of germanium tetrachloride (GeCl4) with butanol (C4H9OH) in the presence of a base. The reaction typically proceeds as follows:
GeCl4+3C4H9OH→Ge(O(C4H9)3Cl+3HCl
This reaction is carried out under controlled conditions to ensure the complete substitution of chlorine atoms with butoxy groups, except for one chlorine atom which remains bonded to the germanium atom.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving distillation and purification steps to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Tributoxy(chloro)germane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Oxidation and Reduction: The germanium center can undergo oxidation or reduction, altering the oxidation state of the compound.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of germanium dioxide and butanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alkoxides, and other nucleophiles. These reactions are typically carried out in organic solvents under mild conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be used.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous solutions.
Major Products Formed
Substitution Reactions: Products include various substituted germanium compounds, depending on the nucleophile used.
Oxidation and Reduction: Products vary based on the specific reaction but can include different oxidation states of germanium.
Hydrolysis: The primary products are germanium dioxide and butanol.
Scientific Research Applications
Tributoxy(chloro)germane has several applications in scientific research:
Organic Synthesis: It is used as a precursor for the synthesis of other organogermanium compounds.
Materials Science: The compound is utilized in the preparation of germanium-containing materials, which have applications in electronics and photonics.
Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions, including polymerization and cross-coupling reactions.
Biological Studies: Research is ongoing to explore its potential biological activities and applications in medicine.
Mechanism of Action
The mechanism of action of tributoxy(chloro)germane involves its ability to undergo various chemical transformations, primarily through the reactivity of the germanium center. The molecular targets and pathways depend on the specific reactions it participates in. For example, in substitution reactions, the chlorine atom is the primary site of reactivity, while in oxidation-reduction reactions, the germanium center undergoes changes in oxidation state.
Comparison with Similar Compounds
Similar Compounds
Tributyl(chloro)germane: Similar structure but with butyl groups instead of butoxy groups.
Triphenyl(chloro)germane: Contains phenyl groups instead of butoxy groups.
Trimethyl(chloro)germane: Contains methyl groups instead of butoxy groups.
Uniqueness
Tributoxy(chloro)germane is unique due to the presence of butoxy groups, which impart different chemical properties compared to other similar compounds. The butoxy groups can influence the solubility, reactivity, and overall stability of the compound, making it suitable for specific applications in organic synthesis and materials science.
Properties
CAS No. |
91636-14-5 |
|---|---|
Molecular Formula |
C12H27ClGeO3 |
Molecular Weight |
327.42 g/mol |
IUPAC Name |
tributoxy(chloro)germane |
InChI |
InChI=1S/C12H27ClGeO3/c1-4-7-10-15-14(13,16-11-8-5-2)17-12-9-6-3/h4-12H2,1-3H3 |
InChI Key |
YSAINHRZHZBAMS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCO[Ge](OCCCC)(OCCCC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


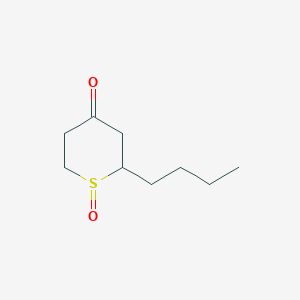
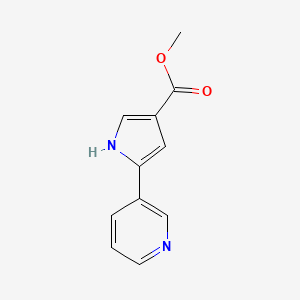

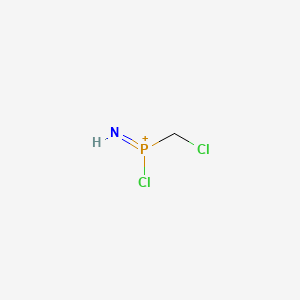


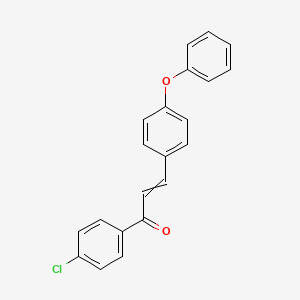
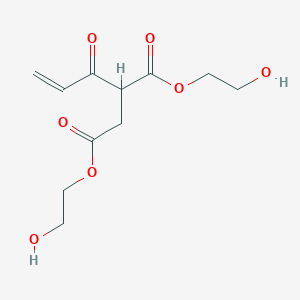

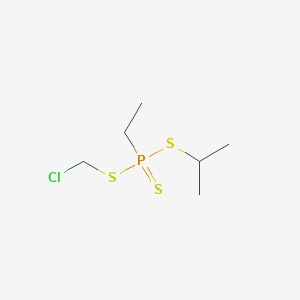
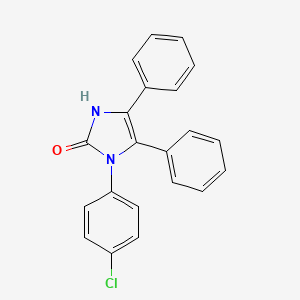
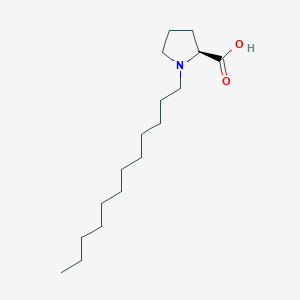
![2-(2-{2-[2-(2,3,4-Tributylphenoxy)ethoxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14371425.png)
